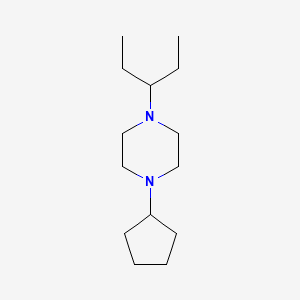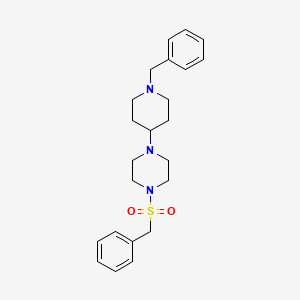
1-Cyclopentyl-4-(pentan-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(pentan-3-yl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cyclopentyl group and a pentan-3-yl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-4-(pentan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the ring-opening of aziridines under the action of N-nucleophiles . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Cyclopentyl-4-(pentan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or ruthenium complexes, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and heterocyclic compounds .
Applications De Recherche Scientifique
1-Cyclopentyl-4-(pentan-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate neurological functions . Additionally, the compound may inhibit certain enzymes or proteins involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-4-(pentan-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Cyclopentylpiperazine: Similar in structure but lacks the pentan-3-yl group, which may result in different biological activities.
1-Benzylpiperazine: Known for its stimulant properties, differing significantly in its pharmacological effects compared to this compound.
1-(2-Pyridyl)piperazine: Often used in medicinal chemistry for its interaction with serotonin receptors, highlighting the diverse applications of piperazine derivatives.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H28N2 |
|---|---|
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
1-cyclopentyl-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C14H28N2/c1-3-13(4-2)15-9-11-16(12-10-15)14-7-5-6-8-14/h13-14H,3-12H2,1-2H3 |
Clé InChI |
UAXOKGCBRZFWLU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1CCN(CC1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10877950.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877953.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B10877957.png)
![6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10877958.png)
![(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10877961.png)
![Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10877968.png)
![N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B10877969.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B10877993.png)
![N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877995.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10878018.png)
![N'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanehydrazide](/img/structure/B10878019.png)
![3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10878025.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10878037.png)
